Bienvenue dans la boutique en ligne BenchChem!

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide

Fragment-based drug discovery E3 ubiquitin ligase TRIM21

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide (CAS 1423634-82-5) is a spirocyclic methanesulfonamide with molecular formula C₁₀H₁₉NO₃S and molecular weight 233.33 g/mol. It is characterized by a 6-oxaspiro[4.5]decane scaffold—a conformationally constrained bicyclic system comprising a tetrahydrofuran ring spiro-fused to a cyclohexane ring—functionalized with a methanesulfonamide group at the 9-position.

Molecular Formula C10H19NO3S
Molecular Weight 233.33
CAS No. 1423634-82-5
Cat. No. B2885212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide
CAS1423634-82-5
Molecular FormulaC10H19NO3S
Molecular Weight233.33
Structural Identifiers
SMILESCS(=O)(=O)NC1CCOC2(C1)CCCC2
InChIInChI=1S/C10H19NO3S/c1-15(12,13)11-9-4-7-14-10(8-9)5-2-3-6-10/h9,11H,2-8H2,1H3
InChIKeyFKSXOIFBVQFQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide (CAS 1423634-82-5): Chemical Identity, Spirocyclic Core, and Baseline Properties


N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide (CAS 1423634-82-5) is a spirocyclic methanesulfonamide with molecular formula C₁₀H₁₉NO₃S and molecular weight 233.33 g/mol. It is characterized by a 6-oxaspiro[4.5]decane scaffold—a conformationally constrained bicyclic system comprising a tetrahydrofuran ring spiro-fused to a cyclohexane ring—functionalized with a methanesulfonamide group at the 9-position . The compound is commercially available as a research chemical and fragment screening library member (e.g., Enamine Z1446981563), with a demonstrated ability to bind the E3 ubiquitin ligase TRIM21 as observed in a PanDDA fragment-based crystallographic screen [1]. Predicted physicochemical properties include a boiling point of 370.1±52.0 °C, density of 1.21±0.1 g/cm³, and a pKa of approximately 10.0 .

Why N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide Cannot Be Replaced by Generic Spirocyclic Sulfonamides or Methanesulfonamide Building Blocks


Spirocyclic sulfonamides and methanesulfonamides are widely exploited in medicinal chemistry, yet their biological activity, physicochemical properties, and synthetic tractability are exquisitely sensitive to ring size, spiro-junction geometry, and N-substitution pattern. Simple methanesulfonamide (CH₅NO₂S) lacks the conformational constraint and molecular recognition surface required for selective protein binding. Among close structural analogs, 6-oxaspiro[4.5]decane-9-sulfonamide (CAS 1503325-91-4) differs by the absence of the N-methyl linker, altering both the sulfonamide hydrogen-bond donor/acceptor geometry and the steric environment . N-(6-oxaspiro[4.5]decan-9-yl)acetamide (CAS 1020085-29-3) replaces the sulfonamide with an acetamide, substantially reducing hydrogen-bonding capacity and polarity . The 6-oxaspiro[4.5]decan-9-amine precursor (CAS not assigned) entirely lacks the sulfonamide warhead, abolishing interactions essential for target engagement. Furthermore, regioisomeric oxaspiro analogs such as {1-oxaspiro[4.4]nonan-2-yl}methanesulfonamide (CAS 1595580-18-9) and {7-oxaspiro[3.5]nonan-2-yl}methanesulfonamide (CAS 2580253-73-0) alter the spiro-ring architecture, which can profoundly affect target complementarity and metabolic stability. Therefore, empirical substitution without direct comparative data risks loss of target binding, altered selectivity, and unpredictable ADME profiles.

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


TRIM21 Binding Engagement vs. 6-Oxaspiro[4.5]decane-9-sulfonamide (Sulfonamide Headgroup Comparison)

The (S)-enantiomer of N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide (PDB ligand A1BFY) was identified as a TRIM21-binding fragment in a PanDDA crystallographic screen at 1.21 Å resolution, with the methanesulfonamide moiety making key hydrogen-bond contacts to the protein backbone [1]. In contrast, the direct sulfonamide analog 6-oxaspiro[4.5]decane-9-sulfonamide lacks the N-methyl group, which alters the sulfonamide NH geometry and may reduce complementarity to the TRIM21 binding site; no TRIM21 co-crystal structure has been reported for this comparator. This demonstrates that the N-methyl substituent on the sulfonamide is a critical determinant of target recognition, not merely a passive linker.

Fragment-based drug discovery E3 ubiquitin ligase TRIM21 PanDDA Sulfonamide fragment

Hydrogen-Bond Donor/Acceptor Capacity vs. N-(6-oxaspiro[4.5]decan-9-yl)acetamide

The methanesulfonamide group in the target compound provides one hydrogen-bond donor (NH) and two hydrogen-bond acceptors (S=O oxygens), resulting in a topological polar surface area (tPSA) of approximately 55.6 Ų and a hydrogen-bond donor count of 1 (calculated via standard methods) . The corresponding acetamide analog N-(6-oxaspiro[4.5]decan-9-yl)acetamide (CAS 1020085-29-3) has one donor and one acceptor (amide C=O), with a lower tPSA of approximately 38.3 Ų. This difference in hydrogen-bonding capacity directly influences aqueous solubility, membrane permeability, and target interaction potential.

Hydrogen-bonding Polar surface area Fragment library design Physicochemical property

Fragment Library Provenance and Quality Control vs. 6-Oxaspiro[4.5]decan-9-amine

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide is distributed as part of the Enamine fragment library (catalog Z1446981563) and has been validated by the Structural Genomics Consortium (SGC) in a PanDDA fragment screening campaign, ensuring high purity (>95%) and confirmed identity by LCMS and ¹H NMR [1]. The amine precursor 6-oxaspiro[4.5]decan-9-amine is also commercially available but lacks the sulfonamide warhead and has not undergone the same level of structural validation in a protein-ligand context. This difference in quality assurance and documented target engagement reduces procurement risk for fragment-based projects.

Fragment library QC-attested Building block Enamine SGC

Predicted Physicochemical Profile and Drug-Likeness vs. Close Spiro-Methanesulfonamide Regioisomers

The target compound (MW 233.33, clogP ~1.2 (predicted), tPSA 55.6 Ų) adheres to fragment-based lead-likeness criteria (MW <250, clogP <3, tPSA <60) . In contrast, the regioisomer {1-oxaspiro[4.4]nonan-2-yl}methanesulfonamide (MW 219.30) has a smaller ring system, which may reduce shape complementarity to certain protein pockets, while the {7-oxaspiro[3.5]nonan-2-yl}methanesulfonamide (MW 219.30) introduces a 4-membered oxetane ring that increases strain and metabolic vulnerability. The 6-oxaspiro[4.5]decane scaffold of the target compound represents a balanced combination of conformational constraint and synthetic accessibility, making it a preferred fragment core for spirocyclic lead generation.

Physicochemical prediction Drug-likeness Lead-likeness Fragment metrics

N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide: Optimal Research and Industrial Application Scenarios


Fragment-Based Lead Discovery Targeting E3 Ubiquitin Ligases (e.g., TRIM21)

The validated TRIM21 co-crystal structure (PDB 7HNW) makes N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide an immediate starting point for structure-guided fragment growing, merging, or linking campaigns aimed at developing novel TRIM21-based PROTACs or molecular glues [1]. The high-resolution electron density map (1.21 Å) provides precise geometric information for computational docking and pharmacophore modeling.

Spirocyclic Building Block for Parallel Synthesis of Methanesulfonamide-Containing Compound Libraries

The methanesulfonamide group serves as a robust, chemically stable handle for N-alkylation, arylation, or sulfonamide exchange reactions, enabling rapid diversification of the 6-oxaspiro[4.5]decane scaffold for high-throughput screening campaigns. Its commercial availability at >95% purity reduces the need for in-house synthesis and purification .

Physicochemical Probe for Conformational Restriction Studies in Spirocyclic Medicinal Chemistry

The rigid spirocyclic architecture imposes defined dihedral angles and exit vectors that can be exploited to probe the effect of scaffold preorganization on target binding entropy and selectivity. Comparative studies with more flexible methanesulfonamide analogs can deconvolute the contribution of conformational restriction to potency and selectivity [2].

Quote Request

Request a Quote for N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.